molecular formula C25H21F3N2O3 B2506755 1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one CAS No. 317833-51-5

1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one

Cat. No. B2506755
CAS RN: 317833-51-5
M. Wt: 454.449
InChI Key: MDLFKLFBFQQZBB-UHFFFAOYSA-N
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Description

The compound 1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one is a quinoxaline derivative, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential pharmaceutical applications. Quinoxalines often exhibit a wide range of chemical reactivity, which allows for the synthesis of various substituted derivatives with different functional groups.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, the one-step formation of furo[3,2-c]quinolin-4(5H)-ones involves a [2+3] photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes, which suggests that methoxy groups can be incorporated into the quinoxaline structure through photochemical reactions . Additionally, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a range of 2-substituted 3-(trifluoromethyl)quinoxalines can be synthesized, indicating that the trifluoromethyl group can be a part of the quinoxaline core .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex and diverse. The presence of a trifluoromethyl group, as seen in the compound of interest, is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect. The structure of a related compound, (4-methylphenyl)[3-(trifluoromethyl)benzo[g]quinoxalin-2-yl]methanone, has been elucidated using X-ray diffraction analysis, which provides insights into the potential geometry and conformation of the target compound .

Chemical Reactions Analysis

Quinoxaline derivatives are known to participate in various chemical reactions. For example, dipolar cycloaddition reactions of quinoxalin-3(4H)-one 1-N-oxides with aryl isocyanates lead to the formation of 2-arylaminoquinoxalin-3(4H)-ones, demonstrating the reactivity of quinoxaline N-oxides as 1,3-dipoles . This suggests that the quinoxaline core of the compound may also undergo similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be influenced by the substituents attached to the quinoxaline core. The presence of a methoxy group and a trifluoromethyl group in the compound of interest is likely to affect its solubility, boiling point, and stability. The reactivity of 2-phenylquinolin-4(1H)-ones with sodium dichloroisocyanurate in methanolic aq. alkali to produce benzisoxazoles and benzoxazin-ones indicates that quinolinones, which are structurally related to quinoxalines, can undergo nucleophilic substitution and addition reactions .

Scientific Research Applications

Synthesis and Chemical Reactivity

Quinoxaline derivatives, including those with trifluoromethyl benzoyl groups, have been synthesized for various purposes, such as exploring their chemical reactivity and potential as intermediates in organic synthesis. For instance, novel quinoxaline derivatives have been synthesized via reactions involving polyfluoroalkyl propane-1,2,3-trione-2-oximes and diaminoarenes, demonstrating the compound's utility in creating novel chemical entities with potential applications in material science and pharmaceutical research (Boltacheva et al., 2019).

Antimicrobial Activity

Quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity. Research has found that certain quinoxaline compounds exhibit remarkable activity against various microbial strains, including Candida species, showcasing their potential in developing new antimicrobial agents (Abu Mohsen et al., 2014).

Pharmaceutical Applications

The synthesis and biological evaluation of quinoxaline derivatives have led to the discovery of compounds with significant pharmacological activities. Studies have identified quinoxaline derivatives that demonstrate potent activities, which could be beneficial in the development of new drugs with anti-inflammatory and analgesic properties (Alagarsamy et al., 2011).

Corrosion Inhibition

Quinoxaline derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Research into their electrochemical behavior has indicated that these compounds can effectively prevent corrosion, making them valuable in industrial applications where metal preservation is crucial (Olasunkanmi et al., 2016).

Neurotropic and Psychotropic Effects

Investigations into the neurotropic and psychotropic effects of quinoxaline derivatives have uncovered compounds with promising psychoactive properties. These studies contribute to the understanding of these compounds' potential therapeutic uses in treating neurological and psychological disorders (Podolsky et al., 2017).

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N2O3/c1-16-23(31)29(15-17-7-5-10-20(13-17)33-2)21-11-3-4-12-22(21)30(16)24(32)18-8-6-9-19(14-18)25(26,27)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLFKLFBFQQZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one

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